Dapiprazole hydrochloride

Descripción general

Descripción

El hidrocloruro de dapiprazol es un agente bloqueador alfa-adrenérgico que se utiliza principalmente en oftalmología. Es conocido por su capacidad para revertir la midriasis, que es la dilatación de la pupila, inducida por agentes adrenérgicos o parasimpaticolíticos durante los exámenes oculares . El compuesto se comercializa con el nombre comercial Rev-Eyes y se utiliza en forma de soluciones oftálmicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de dapiprazol se sintetiza a través de una serie de reacciones químicas que involucran la formación de un sistema de anillos triazolopiridina. La síntesis normalmente implica la reacción de 2-metilfenilpiperazina con bromoacetato de etilo, seguido de una ciclación para formar el núcleo triazolopiridina . El producto final se obtiene como una sal de clorhidrato para mejorar su solubilidad en agua.

Métodos de Producción Industrial: La producción industrial de hidrocloruro de dapiprazol implica la síntesis a gran escala utilizando vías de reacción similares a las de la síntesis de laboratorio. El proceso se optimiza para obtener rendimiento y pureza, a menudo involucrando cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de dapiprazol se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en determinadas condiciones.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el anillo de piperazina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como los haluros de alquilo para reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios productos de degradación y derivados sustituidos del hidrocloruro de dapiprazol .

Aplicaciones Científicas De Investigación

Reversal of Mydriasis

Primary Application:

Dapiprazole hydrochloride is most commonly utilized to reverse mydriasis induced by adrenergic agents such as phenylephrine. The FDA-approved formulation is a 0.5% ophthalmic solution marketed under the name Rev-Eyes, which was launched in 1990.

Dosage and Administration:

The recommended dosage involves administering two drops of dapiprazole followed by two additional drops five minutes later, applied topically to the conjunctiva of each eye after dilation .

Clinical Efficacy:

A dose-response study indicated that a single drop of dapiprazole has a clinical effect equivalent to multiple drops, enhancing its cost-effectiveness . The drug's action can be observed as quickly as 10 minutes post-administration, although some patients may experience side effects such as conjunctival hyperemia and stinging sensations .

Management of Postoperative Symptoms

Post-LASIK Complications:

Dapiprazole has been investigated for its efficacy in managing night halos and postoperative blur in patients who have undergone LASIK surgery. By inducing miosis without affecting accommodation, dapiprazole can alleviate visual disturbances associated with large pupil sizes post-surgery .

Case Studies:

Several studies have reported positive outcomes where dapiprazole effectively reduced postoperative aberrations in refractive surgery patients. For instance, it was noted that patients experienced fewer complications related to pupil size and light sensitivity when treated with dapiprazole compared to traditional methods .

Potential Use in Glaucoma Management

Intraocular Pressure Reduction:

Emerging evidence suggests that dapiprazole may help reduce intraocular pressure in patients with pigmentary glaucoma. The proposed mechanism involves decreased pigment shedding and increased aqueous outflow due to iridoplegia, which could be beneficial for managing certain glaucoma cases .

Clinical Studies and Findings

The following table summarizes key clinical findings regarding the applications of this compound:

Safety and Side Effects

While dapiprazole is generally considered safe, it is associated with several side effects:

Mecanismo De Acción

El hidrocloruro de dapiprazol ejerce sus efectos bloqueando los receptores alfa1-adrenérgicos en el músculo liso. Esta acción conduce a la miosis (constricción de la pupila) al afectar el músculo dilatador del iris. El compuesto no afecta significativamente la contracción del músculo ciliar, por lo que se mantiene la profundidad de la cámara anterior y el grosor del cristalino . Los principales objetivos moleculares son los receptores adrenérgicos alfa-1A, alfa-1D y alfa-1B .

Compuestos Similares:

Pilocarpina: Otro compuesto utilizado para inducir la miosis, pero que funciona a través de los receptores muscarínicos.

Timoxamina: Un bloqueador alfa-adrenérgico similar al dapiprazol pero con diferentes propiedades farmacocinéticas.

Fenilefrina: Un agonista adrenérgico que se utiliza para inducir la midriasis, opuesto en acción al dapiprazol.

Singularidad: El hidrocloruro de dapiprazol es único en su acción específica sobre los receptores alfa-adrenérgicos, lo que lo hace altamente eficaz para revertir la midriasis inducida farmacológicamente sin afectar significativamente otros parámetros oculares .

Comparación Con Compuestos Similares

Pilocarpine: Another compound used to induce miosis but works through muscarinic receptors.

Thymoxamine: An alpha-adrenergic blocker similar to dapiprazole but with different pharmacokinetic properties.

Phenylephrine: An adrenergic agonist used to induce mydriasis, opposite in action to dapiprazole.

Uniqueness: Dapiprazole hydrochloride is unique in its specific action on alpha-adrenergic receptors, making it highly effective in reversing pharmacologically induced mydriasis without significantly affecting other ocular parameters .

Actividad Biológica

Dapiprazole hydrochloride is a potent alpha-adrenergic antagonist primarily used in ophthalmology to reverse mydriasis (pupil dilation) induced by pharmacological agents such as phenylephrine and tropicamide. Its mechanism of action involves the selective blockade of alpha-1 adrenergic receptors, leading to miosis (pupil constriction) without significantly affecting ciliary muscle contraction or intraocular pressure (IOP) . This article will explore the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.

- Chemical Name : this compound

- Empirical Formula : C19H27N5 - HCl

- Molecular Weight : 361.93 g/mol

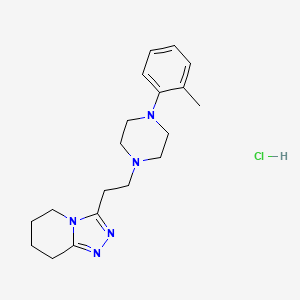

- Structure : Dapiprazole is characterized by its unique triazolopyridine structure, which facilitates its interaction with adrenergic receptors .

This compound exerts its effects primarily through:

- Alpha-1 Adrenergic Receptor Blockade : By blocking these receptors in the smooth muscle of the iris, dapiprazole induces miosis. This action is particularly useful for reversing the effects of mydriatic agents used during ophthalmic procedures .

- Minimal Impact on Ciliary Muscle : Unlike some other agents, dapiprazole does not significantly alter ciliary muscle contraction or anterior chamber depth, making it a safer option for patients with certain ocular conditions .

Table 1: Comparison of this compound with Other Mydriatic Agents

| Agent | Mechanism of Action | Effect on IOP | Impact on Ciliary Muscle |

|---|---|---|---|

| Dapiprazole | Alpha-1 adrenergic antagonist | No significant change | Minimal |

| Phenylephrine | Alpha-1 adrenergic agonist | May increase | None |

| Tropicamide | Muscarinic antagonist | No significant change | Significant |

Clinical Applications

This compound is primarily indicated for:

- Reversal of Mydriasis : Effective in restoring normal pupil size after procedures requiring pupil dilation.

- Accommodative Amplitude Restoration : In patients treated with tropicamide, dapiprazole can partially restore accommodative amplitude due to its dual effect on the iris and accommodation mechanism .

Case Studies

- Study on Efficacy in Mydriasis Reversal :

- Safety Profile Assessment :

Pharmacokinetics

Dapiprazole exhibits rapid absorption and onset of action when administered topically as an ophthalmic solution. The pharmacokinetic profile indicates:

- Absorption : High permeability across ocular tissues.

- Distribution : Limited systemic absorption due to localized application.

- Metabolism : Primarily hepatic metabolism with minimal renal excretion .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 0.5 - 1.0 hours |

| Half-Life | 2 - 4 hours |

| Bioavailability | ~100% (local use) |

Propiedades

IUPAC Name |

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIODNPFQZIHCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048669 | |

| Record name | Dapiprazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72822-13-0 | |

| Record name | Dapiprazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72822-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapiprazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapiprazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPIPRAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9UJN1I0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.